molecular formula C17H21BrClN3O B3845897 2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(1E)-1-(4-methylcyclohex-3-EN-1-YL)ethylidene]acetohydrazide

2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(1E)-1-(4-methylcyclohex-3-EN-1-YL)ethylidene]acetohydrazide

Cat. No.: B3845897
M. Wt: 398.7 g/mol
InChI Key: MDIMXQZQYCUFAF-CIAFOILYSA-N
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Description

2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(1E)-1-(4-methylcyclohex-3-EN-1-YL)ethylidene]acetohydrazide is a complex organic compound characterized by the presence of bromine, chlorine, and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(1E)-1-(4-methylcyclohex-3-EN-1-YL)ethylidene]acetohydrazide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the hydrazide: This involves the reaction of an appropriate acyl hydrazide with 2-bromo-4-chloroaniline under acidic or basic conditions.

    Cyclization: The intermediate product undergoes cyclization with 4-methylcyclohex-3-en-1-one in the presence of a suitable catalyst to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(1E)-1-(4-methylcyclohex-3-EN-1-YL)ethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(1E)-1-(4-methylcyclohex-3-EN-1-YL)ethylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(1E)-1-(4-methylcyclohex-3-EN-1-YL)ethylidene]acetohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-chloroacetophenone: A related compound with similar structural features but different functional groups.

    4-Methylcyclohex-3-en-1-one: Another related compound that shares the cyclohexene ring structure.

Uniqueness

2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(1E)-1-(4-methylcyclohex-3-EN-1-YL)ethylidene]acetohydrazide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-(2-bromo-4-chloroanilino)-N-[(E)-1-(4-methylcyclohex-3-en-1-yl)ethylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrClN3O/c1-11-3-5-13(6-4-11)12(2)21-22-17(23)10-20-16-8-7-14(19)9-15(16)18/h3,7-9,13,20H,4-6,10H2,1-2H3,(H,22,23)/b21-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIMXQZQYCUFAF-CIAFOILYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C(=NNC(=O)CNC2=C(C=C(C=C2)Cl)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CCC(CC1)/C(=N/NC(=O)CNC2=C(C=C(C=C2)Cl)Br)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(1E)-1-(4-methylcyclohex-3-EN-1-YL)ethylidene]acetohydrazide
Reactant of Route 2
2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(1E)-1-(4-methylcyclohex-3-EN-1-YL)ethylidene]acetohydrazide
Reactant of Route 3
Reactant of Route 3
2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(1E)-1-(4-methylcyclohex-3-EN-1-YL)ethylidene]acetohydrazide
Reactant of Route 4
Reactant of Route 4
2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(1E)-1-(4-methylcyclohex-3-EN-1-YL)ethylidene]acetohydrazide
Reactant of Route 5
Reactant of Route 5
2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(1E)-1-(4-methylcyclohex-3-EN-1-YL)ethylidene]acetohydrazide
Reactant of Route 6
Reactant of Route 6
2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(1E)-1-(4-methylcyclohex-3-EN-1-YL)ethylidene]acetohydrazide

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